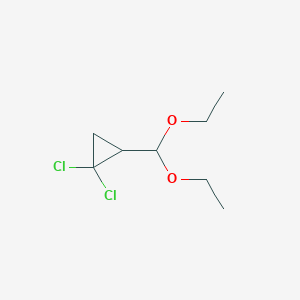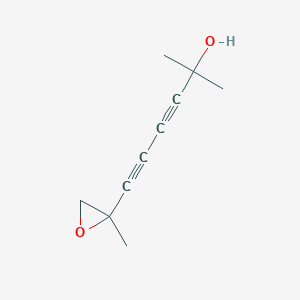
2-Methyl-6-(2-methyloxiran-2-yl)hexa-3,5-diyn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(2-methyloxiran-2-yl)hexa-3,5-diyn-2-ol is a chemical compound known for its unique structure and properties. This compound features a combination of an oxirane ring and a diyn-2-ol moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(2-methyloxiran-2-yl)hexa-3,5-diyn-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of 2-methyloxirane and hexa-3,5-diyn-2-ol as starting materials. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(2-methyloxiran-2-yl)hexa-3,5-diyn-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The oxirane ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-Methyl-6-(2-methyloxiran-2-yl)hexa-3,5-diyn-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(2-methyloxiran-2-yl)hexa-3,5-diyn-2-ol involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Methyloxirane: A simpler compound with an oxirane ring, used in various chemical reactions.
Hexa-3,5-diyn-2-ol: A compound with a diyn-2-ol moiety, known for its reactivity and applications in organic synthesis.
Uniqueness
2-Methyl-6-(2-methyloxiran-2-yl)hexa-3,5-diyn-2-ol is unique due to its combination of an oxirane ring and a diyn-2-ol moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
41853-77-4 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-methyl-6-(2-methyloxiran-2-yl)hexa-3,5-diyn-2-ol |
InChI |
InChI=1S/C10H12O2/c1-9(2,11)6-4-5-7-10(3)8-12-10/h11H,8H2,1-3H3 |
InChI Key |
IMUUVEYQQSFWFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C#CC#CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



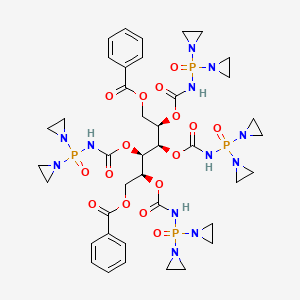
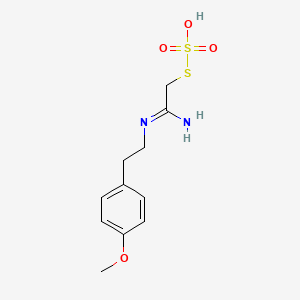
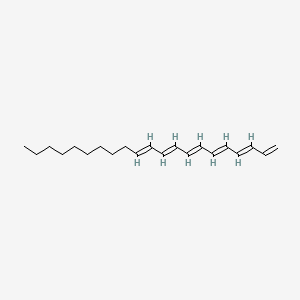




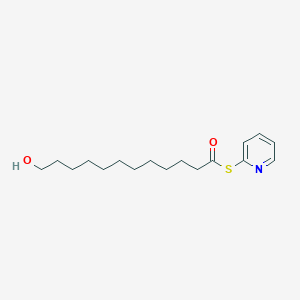
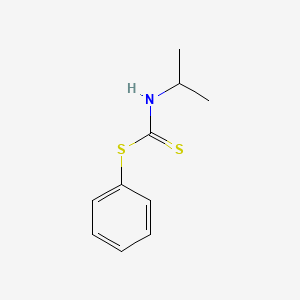
methanone](/img/structure/B14651417.png)
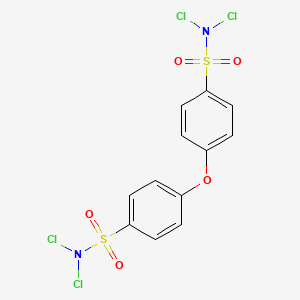
![Zinc, bromo[2-(diethylamino)-2-oxoethyl]-](/img/structure/B14651422.png)
